Diphenylacetylene-D 10 is a deuterated form of diphenylacetylene, a compound characterized by the presence of two phenyl groups connected by an acetylene linkage. Its chemical formula is C₁₄H₁₀, and it has a molecular weight of approximately 178.23 g/mol. The compound is known for its colorless solid state and is utilized in various organic synthesis applications and as a ligand in organometallic chemistry . The structure of diphenylacetylene-D 10 includes a linear arrangement of atoms, with a central carbon-carbon triple bond (C≡C) that measures approximately 119.8 picometers in length .
Diphenylacetylene-D 10 can be synthesized through several methods:
Diphenylacetylene-D 10 has various applications across different fields:
Interaction studies involving diphenylacetylene-D 10 focus on its reactivity with various metal complexes and other organic compounds. For instance, it has been shown to interact with transition metal complexes, leading to the formation of new coordination compounds that may exhibit interesting catalytic properties . Additionally, studies on its radical anions and dianions reveal insights into its electronic structure and potential applications in materials science .
Several compounds share structural similarities with diphenylacetylene-D 10. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenylacetylene | Monosubstituted alkyne | Simpler structure; used as a precursor for polymers. |
1,3-Diphenylpropyne | Disubstituted alkyne | Contains additional alkyl substituents; different reactivity patterns. |
Triphenylethyne | Trisubstituted alkyne | More sterically hindered; used in advanced materials synthesis. |
Hexaphenylbenzene | Polycyclic aromatic hydrocarbon | Formed from diphenylacetylene via Diels–Alder reactions; exhibits unique electronic properties. |
Diphenylacetylene-D 10 stands out due to its stable structure and versatility in
The discovery of deuterium by Harold Urey in 1931, which earned him the Nobel Prize in Chemistry in 1934, revolutionized chemical research by introducing stable isotope labeling as a powerful investigative tool. The natural abundance of deuterium is remarkably low, approximately 0.0156% compared to protium (¹H), making deuterated compounds valuable synthetic targets for specialized applications.
Diphenylacetylene-D 10 emerged as an important research tool in the mid-to-late 20th century, coinciding with advances in deuterium incorporation techniques. The compound's structure features complete deuteration of all ten aromatic hydrogen positions while maintaining the characteristic linear geometry of the alkyne functional group, creating a molecular probe with distinctive spectroscopic properties.
The significance of Diphenylacetylene-D 10 in deuterium labeling studies stems from several key factors:
Kinetic Isotope Effects (KIEs): The C-D bond has higher dissociation energy than the C-H bond due to lower zero-point energy, resulting in measurable differences in reaction rates. These differences provide valuable mechanistic insights when comparing reactions of deuterated versus non-deuterated compounds.
Spectroscopic Resolution: Complete deuteration of the aromatic positions creates a molecule with distinct spectroscopic signatures across multiple analytical platforms, from NMR to mass spectrometry.
Tracer Studies: The deuterium label serves as a non-radioactive, stable tracer that can be followed through complex reaction sequences and metabolic pathways.
The physical properties of Diphenylacetylene-D 10 closely resemble its non-deuterated counterpart while offering the analytical advantages of isotopic labeling. The table below summarizes key physicochemical characteristics:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄D₁₀ | |
Molecular Weight | 188.29 g/mol | |
Melting Point | 58-60°C | |
Boiling Point | 170°C (19 mm Hg) | |
Density | 1.045 g/mL at 25°C | |
Isotopic Purity | 98 atom % D | |
Chemical Purity | 99% (CP) |
The development of efficient synthetic routes to Diphenylacetylene-D 10 has made this compound increasingly accessible to researchers, despite its relatively high cost compared to non-deuterated analogs. This accessibility has expanded its applications across multiple scientific disciplines.
Diphenylacetylene-D 10 has established itself as a valuable tool in modern synthetic chemistry, with applications spanning spectroscopic analysis, mechanistic investigations, and materials science.
The complete deuteration of aromatic positions in Diphenylacetylene-D 10 provides significant advantages in various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of aromatic proton signals simplifies ¹H NMR spectra of reaction mixtures containing this compound, allowing researchers to focus on signals from other components. Additionally, deuterium NMR (²H NMR) can selectively observe the labeled positions, providing complementary structural information.
Vibrational Spectroscopy: C-D stretching and bending vibrations occur at significantly different frequencies compared to C-H vibrations (approximately 2300 cm⁻¹ vs. 3000 cm⁻¹ for stretching), enabling selective monitoring of molecular motions and interactions through infrared and Raman spectroscopy.
Mass Spectrometry: The mass shift of +10 amu compared to non-deuterated diphenylacetylene creates a distinctive isotopic signature that facilitates identification and quantification. This property makes Diphenylacetylene-D 10 valuable as an internal standard for quantitative analysis.
One of the most significant applications of Diphenylacetylene-D 10 is in elucidating reaction mechanisms:
Kinetic Isotope Effect Studies: By comparing reaction rates with deuterated and non-deuterated diphenylacetylene, researchers can identify rate-determining steps and characterize transition states in catalytic and stoichiometric reactions.
Reaction Pathway Mapping: The deuterium label serves as a tracer that can be followed through multi-step transformations, providing insights into bond-forming and bond-breaking processes. This approach has been particularly valuable in organometallic chemistry, where reactions involving C-H activation or π-coordination are common.
Insertion Reactions: Studies utilizing Diphenylacetylene-D 10 have provided detailed insights into insertion mechanisms involving metal complexes, as demonstrated in research examining the formation of metallacycles and indenone derivatives.
A representative example comes from Butler et al., who investigated the insertion of diphenylacetylenes into iron-phenyl bonds using deuterium labeling. Their study revealed the mechanistic pathway through analysis of deuterium incorporation patterns in the resulting indenone products.
The unique properties of Diphenylacetylene-D 10 have found applications in materials science:
Neutron Scattering Studies: The different neutron scattering properties of deuterium compared to hydrogen make deuterated compounds valuable in structural studies of materials by neutron diffraction and small-angle neutron scattering.
Polymer Research: Incorporation of deuterated monomers into polymers allows for selective analysis of specific segments through neutron reflectometry and other techniques.
Organic Electronics: Studies of charge transport in molecular semiconductors can benefit from deuteration to investigate isotope effects on electronic properties.
Diphenylacetylene-D 10 belongs to a family of deuterated aromatic acetylenes, each with specific applications based on their structure and deuteration pattern. A comparative analysis provides insights into the selection of appropriate labeled compounds for specific research questions.
The table below compares the structural features of Diphenylacetylene-D 10 with related deuterated aromatic acetylenes:
The different deuteration patterns result in distinct spectroscopic properties that can be strategically exploited:
NMR Spectroscopy:
Mass Spectrometry:
Infrared Spectroscopy:
Each deuterated aromatic acetylene offers specific advantages for particular research applications:
Diphenylacetylene-D 10:
Phenylacetylene-d:
Phenylacetylene-d₆:
Classical routes to diphenylacetylene-D10 involve post-synthetic deuteration of non-deuterated precursors. The bromination-dehydrohalogenation sequence, originally developed for protiated diphenylacetylene, can be adapted by substituting hydrogenated reagents with deuterated analogs. For example, bromination of trans-stilbene using deuterium oxide (D2O) as a solvent facilitates partial deuteration at reactive benzylic positions [3] [4]. Subsequent dehydrohalogenation with potassium hydroxide in deuterated ethanol (CH3CD2OD) promotes H/D exchange at acetylene termini, yielding diphenylacetylene-D2. Full deuteration requires iterative cycles of halogenation and elimination under deuterated conditions, though this approach often results in incomplete isotopic substitution [4].
Early efforts focused on coupling pre-deuterated aromatic units. Benzene-D6, synthesized via catalytic exchange with D2 over platinum, serves as a starting material for deuterated bromobenzene (C6D5Br) through electrophilic bromination [6]. Reaction with lithium acetylide-D, generated from acetylene-D2 and lithium amide, produces diphenylacetylene-D10. This method achieves >98% deuterium incorporation but suffers from low yields due to competing side reactions in lithium-mediated couplings [3].
The Sonogashira reaction enables precise deuteration by coupling deuterated aryl halides with terminal acetylenes. Using palladium-copper catalysis, bromobenzene-D5 (C6D5Br) reacts with trimethylsilylacetylene-D (Si(CH3)3C≡CD) to form bis(trimethylsilyl)-protected diphenylacetylene-D10. Desilylation with deuterated methanol (CD3OD) yields the final product with 99.5% isotopic purity [2]. This method’s efficiency depends on the deuteration level of starting materials, as residual protons in reactants propagate to the product.
Recent advances leverage transition metal catalysts to introduce deuterium post-synthesis. Exposing diphenylacetylene to D2 gas in the presence of a platinum-on-carbon catalyst at 150°C facilitates H/D exchange at aromatic and acetylenic positions [1] [6]. Kinetic studies reveal that acetylene deuteration proceeds 3.2× faster than benzene ring deuteration, enabling selective labeling of the C≡C moiety. However, full ring deuteration requires prolonged reaction times (72+ hours), risking decomposition [6].
A streamlined one-pot synthesis combines bromobenzene-D5 with excess trimethylsilylacetylene-D under Sonogashira conditions. Optimized parameters (70°C, 18 hours) achieve 92% yield with 99.8% deuterium content, as confirmed by high-resolution mass spectrometry [2]. Key to success is the use of deuterated solvents (e.g., tetrahydrofuran-D8) and rigorously anhydrous conditions to prevent proton contamination.
Maximizing deuteration requires combinatorial approaches:
Analytical protocols ensure isotopic and chemical purity:
Deuterium Incorporation Data
Synthetic Method | % Deuterium Incorporation | Yield (%) |
---|---|---|
Sonogashira Coupling | 99.8 | 92 |
Catalytic H/D Exchange | 99.4 | 78 |
Traditional Bromination-Dehydrohalogenation | 95.2 | 65 |